1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is a derivative of benzene, featuring chlorine, fluorine, and a sulfanylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the following steps:
Thioether Formation: The attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
1-Chloro-2-fluoro-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfanylmethyl group
Properties
IUPAC Name |
2-chloro-1-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-7-9(1-6-13(12)16)8-17-11-4-2-10(15)3-5-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOHIJCCKMEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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